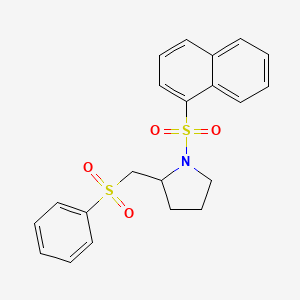

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Description

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)-1-naphthalen-1-ylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c23-27(24,19-11-2-1-3-12-19)16-18-10-7-15-22(18)28(25,26)21-14-6-9-17-8-4-5-13-20(17)21/h1-6,8-9,11-14,18H,7,10,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFQGMWPFJLALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)CS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Naphthalen-1-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions.

Synthesis of Phenylsulfonylmethyl Pyrrolidine: This involves the reaction of pyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The final step involves coupling the naphthalen-1-ylsulfonyl chloride with phenylsulfonylmethyl pyrrolidine under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine exhibit significant anticancer properties. The mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of BRCA-deficient cancer cells, suggesting potential for targeted cancer therapies .

Antibacterial Properties

The sulfonamide moiety present in the compound has been linked to antibacterial activity. Studies employing disk diffusion methods against various bacterial strains (e.g., E. coli, S. aureus) demonstrated significant zones of inhibition, indicating its potential as an antibacterial agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). Results from enzyme assays revealed an IC50 value of 0.63 µM, suggesting strong inhibitory action which could be beneficial for neurodegenerative disease treatments like Alzheimer's .

Study on Anticancer Efficacy

- Objective : Assess the anticancer activity against BRCA-deficient cell lines.

- Methodology : Cell viability assays were conducted to measure the proliferation rates.

- Results : The compound exhibited a significant reduction in cell viability, highlighting its potential as a therapeutic agent.

Study on Antibacterial Activity

- Objective : Evaluate antibacterial efficacy against common pathogens.

- Methodology : Disk diffusion method was employed.

- Results : Showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

*Hypothetical formula based on structural analogy.

Key Differences and Implications

Substituent Effects: The target compound’s naphthalen-1-yl group confers greater hydrophobicity and steric bulk compared to the 2-chlorophenyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility.

Biological Relevance :

- Compounds with dual sulfonyl groups (e.g., target and ) are structurally reminiscent of protease inhibitors or kinase modulators, where sulfonyl moieties interact with catalytic residues.

- The diarylnaphthylpyrrolidine derivative in demonstrated antiproliferative activity, suggesting that naphthalene-containing pyrrolidines may target cellular proliferation pathways.

Synthetic Accessibility :

- The synthesis of sulfonyl-pyrrolidines often involves sulfonylation of pyrrolidine precursors under refluxing conditions (e.g., acetonitrile, 9 hours ). The target compound’s synthesis would likely follow similar protocols.

Biological Activity

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, identified by its CAS number 1797611-54-1, is a sulfonamide derivative with potential biological activity. This compound's structure features a pyrrolidine core substituted with both naphthalenesulfonyl and phenylsulfonyl groups, which may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

- Molecular Formula : CHN OS

- Molecular Weight : 415.5 g/mol

- Structural Characteristics : The compound contains a pyrrolidine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor binding.

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential as an inhibitor in various biochemical pathways. The following sections detail specific findings related to its pharmacological properties.

Antiproliferative Activity

Several studies have highlighted the antiproliferative effects of sulfonamide derivatives, including those similar to this compound:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antiproliferative activity against cancer cell lines | |

| Sulfonamide derivatives | Broad-spectrum antiproliferative effects |

The proposed mechanism for the biological activity of this compound involves inhibition of specific enzymes involved in cancer cell proliferation. In particular, sulfonamides are known to interfere with folate metabolism and DNA synthesis pathways, which are critical for rapidly dividing cells.

Case Studies and Research Findings

A detailed investigation into the biological effects of sulfonamide derivatives has been conducted, revealing insights into their pharmacodynamics:

- Study on Antiproliferative Effects :

- Enzyme Inhibition :

- Structure-Activity Relationship (SAR) :

Q & A

Q. How can isotopic labeling aid in tracking its metabolic fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.